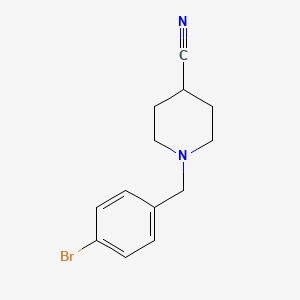

1-(4-Bromobenzyl)-piperidine-4-carbonitrile

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(4-bromobenzyl)piperidine-4-carbonitrile, reflecting its structural composition as a piperidine ring system substituted with a 4-bromobenzyl group at the nitrogen position and a carbonitrile functional group at the 4-position of the piperidine ring. The compound is catalogued under Chemical Abstracts Service registry number 1181664-35-6, providing a unique identifier for database searches and chemical procurement.

Alternative nomenclature systems and designations include several structural descriptors that emphasize different aspects of the molecular architecture. The compound may be referenced as 4-cyano-1-(4-bromobenzyl)piperidine, highlighting the cyano functionality at the 4-position. Additionally, systematic naming conventions may describe it as 1-[(4-bromophenyl)methyl]piperidine-4-carbonitrile, which explicitly identifies the methylene bridge connecting the brominated phenyl ring to the piperidine nitrogen.

The Simplified Molecular Input Line Entry System representation for this compound is BrC1=CC=C(CN2CCC(CC2)C#N)C=C1, providing a linear encoding of the molecular structure that captures the connectivity between the brominated benzene ring, the methylene linker, and the carbonitrile-substituted piperidine core. This standardized representation facilitates computational analysis and database searching across chemical information systems.

Within medicinal chemistry literature, the compound is frequently classified as a brominated piperidine derivative or a benzylpiperidine carbonitrile, emphasizing its structural relationship to other bioactive piperidine-containing molecules. The presence of the electron-withdrawing bromine substituent and the carbonitrile group creates a unique electronic environment that influences both chemical reactivity and potential biological interactions.

Molecular Formula Analysis (C₁₃H₁₅BrN₂)

The molecular formula C₁₃H₁₅BrN₂ reflects a carefully balanced structural composition that contributes to the compound's distinctive chemical properties. With a molecular weight of 279.18 grams per mole, the molecule contains thirteen carbon atoms, fifteen hydrogen atoms, one bromine atom, and two nitrogen atoms. This composition places the compound in the middle range of pharmaceutical intermediates in terms of molecular weight, providing favorable properties for both synthetic manipulation and potential biological activity.

The carbon framework consists of a six-membered benzene ring contributing six carbon atoms, a six-membered piperidine ring providing five carbon atoms (with nitrogen occupying the sixth position), one methylene carbon linking the aromatic and heterocyclic components, and one carbonitrile carbon. This distribution creates a molecular architecture with distinct aromatic, aliphatic, and nitrile functional regions that each contribute unique chemical and physical properties to the overall structure.

The hydrogen distribution across the molecule reflects the saturation state of different molecular regions. The benzene ring contributes four hydrogen atoms in a symmetrical pattern around the bromine substitution point. The piperidine ring system contains eight hydrogen atoms distributed across the four methylene carbons and the carbon bearing the carbonitrile group. The benzyl methylene bridge contributes two additional hydrogen atoms, and the remaining hydrogen is located on the piperidine nitrogen, creating the secondary amine functionality.

The presence of two nitrogen atoms in different chemical environments significantly influences the compound's properties and reactivity. The piperidine nitrogen exists in a tertiary amine environment, contributing basicity and the potential for quaternization reactions. The carbonitrile nitrogen participates in a triple bond with carbon, creating an electron-withdrawing group that influences the electronic properties of the adjacent piperidine ring. This dual nitrogen functionality provides multiple sites for potential chemical modification and biological interaction.

The bromine substituent represents the heaviest atom in the molecule and significantly impacts both physical properties and chemical reactivity. Located at the para position of the benzyl ring, the bromine atom creates opportunities for further synthetic elaboration through metal-catalyzed coupling reactions while also influencing the electronic properties of the aromatic system through its electron-withdrawing inductive effect.

Three-Dimensional Conformational Studies

The three-dimensional conformational behavior of this compound is governed by the inherent flexibility of the piperidine ring system and the rotational freedom around the benzyl methylene linkage. Computational studies and experimental observations indicate that the piperidine ring predominantly adopts a chair conformation, consistent with general principles governing six-membered saturated heterocycles. The carbonitrile substituent at the 4-position can occupy either axial or equatorial orientations, with the equatorial position typically favored due to reduced steric interactions.

Advanced conformational analysis reveals that the compound exhibits significant conformational flexibility around the carbon-nitrogen bond connecting the piperidine nitrogen to the benzyl methylene carbon. This rotational freedom allows the brominated phenyl ring to adopt various orientations relative to the piperidine core, creating multiple accessible conformational states in solution. The energetic barriers between these conformations are typically modest, allowing for rapid interconversion at room temperature.

The carbonitrile group at the 4-position of the piperidine ring introduces additional conformational considerations due to its linear geometry and electron-withdrawing nature. When occupying the equatorial position, the carbonitrile group extends away from the piperidine ring core, minimizing steric interactions with adjacent substituents. The axial orientation, while less favored, may become accessible under specific conditions or when stabilized by intermolecular interactions.

Nuclear magnetic resonance spectroscopic studies and computational modeling indicate that the preferred solution-phase conformation features the piperidine ring in a chair arrangement with the carbonitrile group in the equatorial position and the 4-bromobenzyl substituent adopting an extended conformation to minimize steric crowding. The bromine atom's position relative to the piperidine core influences both the molecule's overall shape and its potential for intermolecular interactions.

Temperature-dependent conformational studies reveal that elevated temperatures increase the population of higher-energy conformational states, while low temperatures favor the most stable conformational arrangements. These thermal effects are particularly pronounced for rotations around the benzyl methylene linkage, where multiple conformational minima exist with relatively small energy differences.

Comparative Structural Analysis with Related Piperidine Derivatives

Comparative structural analysis of this compound with related piperidine derivatives reveals distinctive features that influence both chemical properties and potential applications. When compared to 4-(4-Bromophenyl)piperidine-4-carbonitrile, the presence of the methylene linker in the target compound provides increased conformational flexibility and reduces the direct electronic interaction between the brominated aromatic ring and the piperidine core. This structural modification significantly alters the compound's three-dimensional shape and electronic distribution.

The structural relationship to 1-Benzyl-4-((4-bromophenyl)amino)piperidine-4-carbonitrile highlights the impact of different substitution patterns on molecular architecture. While both compounds contain brominated aromatic functionality and carbonitrile groups, the amino linkage in the comparative compound creates a more rigid connection between the aromatic and piperidine components, resulting in different conformational preferences and chemical reactivity patterns.

Analysis of compounds such as 3-(4-Bromophenyl)piperidine-4-carbonitrile demonstrates how positional isomerism affects molecular properties. The direct attachment of the bromophenyl group to the piperidine ring at the 3-position, rather than through a benzyl linkage at the nitrogen, creates a more constrained molecular framework with reduced conformational flexibility. This structural difference influences both chemical reactivity and potential biological activity profiles.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C₁₃H₁₅BrN₂ | 279.18 | Benzyl linkage, nitrogen substitution |

| 4-(4-Bromophenyl)piperidine-4-carbonitrile | C₁₂H₁₃BrN₂ | 265.15 | Direct phenyl attachment, carbon substitution |

| 3-(4-Bromophenyl)piperidine-4-carbonitrile | C₁₂H₁₃BrN₂ | 265.15 | Phenyl at 3-position, carbonitrile at 4-position |

| 1-Benzyl-4-((4-bromophenyl)amino)piperidine-4-carbonitrile | C₁₉H₂₀BrN₃ | 370.3 | Amino linkage, dual aromatic substitution |

The comparative analysis extends to conformational behavior, where the methylene linkage in this compound provides rotational freedom that is absent in directly substituted analogues. This flexibility influences the compound's ability to adopt various three-dimensional arrangements, potentially affecting both synthetic accessibility and biological target recognition.

Electronic property comparisons reveal that the benzyl linkage in the target compound creates electronic isolation between the brominated aromatic ring and the piperidine core, whereas direct attachment in related compounds facilitates stronger electronic communication. This difference impacts both chemical reactivity patterns and spectroscopic properties, with the benzyl-linked compound typically exhibiting more localized electronic effects within each structural component.

The presence of different functional groups at equivalent positions provides insights into structure-activity relationships within this chemical series. The carbonitrile group at the 4-position creates different electronic and steric environments compared to alternative functional groups such as carboxylic acids or esters, influencing both chemical stability and potential biological interactions. These structural variations demonstrate how minor modifications within the piperidine framework can lead to significant changes in overall molecular properties and potential applications in pharmaceutical research.

属性

IUPAC Name |

1-[(4-bromophenyl)methyl]piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2/c14-13-3-1-12(2-4-13)10-16-7-5-11(9-15)6-8-16/h1-4,11H,5-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFUGKUCZUZEEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(4-Bromobenzyl)-piperidine-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data comparisons.

Chemical Structure and Properties

- Molecular Formula : C13H14BrN

- Molecular Weight : 270.16 g/mol

- IUPAC Name : 1-(4-bromobenzyl)piperidine-4-carbonitrile

The compound features a piperidine ring substituted with a bromobenzyl group and a cyano group, which are critical for its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

- BRD4 Inhibition : Compounds in the piperidine class have been studied for their ability to inhibit bromodomain-containing protein 4 (BRD4), which is involved in regulating gene expression related to cancer and inflammation .

- Antiviral Activity : Some studies suggest that piperidine derivatives can inhibit viral replication, particularly against coronaviruses, by targeting viral polyproteins .

Biological Activity and Pharmacological Effects

This compound has been evaluated for its biological activities, including:

- Anticancer Properties : Preliminary studies indicate cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation in animal models, indicating a potential therapeutic role in inflammatory diseases .

Data Table: Biological Activity Overview

Case Study 1: Anticancer Activity

A study focused on the cytotoxic effects of various piperidine derivatives, including this compound, on MCF-7 breast cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation using LPS, the compound demonstrated significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests that it may serve as a candidate for treating inflammatory conditions .

科学研究应用

Biological Activities

The piperidine scaffold is known for its diverse pharmacological properties. Research indicates that derivatives of piperidine, including 1-(4-Bromobenzyl)-piperidine-4-carbonitrile, exhibit various biological activities:

- Antiviral Properties : Recent studies have highlighted the efficacy of piperidine derivatives against viruses such as influenza and coronaviruses. Specifically, modifications of the piperidine structure have shown promise as inhibitors of viral replication processes, making them candidates for antiviral drug development .

- Anticancer Activity : Compounds containing the piperidine moiety have been investigated for their potential as anticancer agents. The ability to inhibit key enzymes involved in cancer progression has been a focal point of research. The structural versatility provided by substituents like the bromobenzyl group enhances the compound's interaction with biological targets associated with tumor growth .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methodologies, notably:

- Multicomponent Reactions (MCRs) : MCRs are efficient synthetic strategies that allow for the rapid assembly of complex molecules from multiple reactants in a single reaction step. The Ugi reaction, a notable MCR, has been employed to generate structurally diverse libraries of piperidine derivatives, including those with antiviral and anticancer properties .

- Palladium-Catalyzed Cross-Coupling Reactions : These reactions are pivotal in forming C–N bonds and have been utilized to synthesize aniline derivatives and other biologically active compounds. The incorporation of bromobenzyl groups via these methods enhances the overall yield and functionalization of the piperidine scaffold .

Case Study 1: Antiviral Activity

A study focusing on this compound revealed its potential as a non-covalent inhibitor of CoV Mpro, an important target for coronavirus treatment. The compound was synthesized using an efficient one-step Ugi reaction and exhibited low micromolar activity against human coronaviruses, suggesting its utility in developing novel antiviral agents .

Case Study 2: Anticancer Applications

In another investigation, derivatives of this compound were evaluated for their capacity to inhibit histone demethylases—enzymes implicated in cancer progression. The study demonstrated that specific modifications to the piperidine structure could enhance binding affinity and selectivity towards these enzymes, paving the way for targeted cancer therapies .

Summary Table of Applications

相似化合物的比较

Key Observations :

- Bulkier substituents (e.g., benzyl, chlorophenyl) increase molecular weight and steric hindrance, affecting binding affinity in biological targets .

Stability and Reactivity

- Nitrile Group : Participates in click chemistry (e.g., Huisgen cycloaddition) and serves as a precursor for amines or carboxylic acids via hydrolysis.

- Bromine Substituent : Enables further functionalization (e.g., Suzuki coupling) to introduce diverse aryl groups, as seen in and .

准备方法

Stepwise Synthesis via Bromination and Nucleophilic Substitution

A patented method (CN112645902A) describes a two-step process for preparing related 1-(4-bromophenyl) piperidine compounds, which can be adapted for 1-(4-bromobenzyl)-piperidine-4-carbonitrile synthesis:

Step 1: Formation of N-phenylpiperidine intermediate

- React bromobenzene with piperidine in the presence of sulfolane as solvent.

- Add a strong alkali such as potassium tert-butoxide or sodium tert-amylate.

- Heat the mixture at 150-180 °C to promote nucleophilic substitution, yielding N-phenylpiperidine.

- Molar ratios used: bromobenzene : piperidine : alkali = 1 : 1.0-1.1 : 1.5-2.0.

Step 2: Bromination to introduce the 4-bromo substituent

- Dissolve N-phenylpiperidine in an organic solvent such as acetonitrile or dichloromethane.

- Add a brominating reagent like N-bromosuccinimide or dibromohydantoin in batches.

- Use tetra-n-butylammonium tetraphenylborate as a catalyst (0.02 to 0.15 equivalents).

- Conduct the reaction at 15-40 °C.

- Purify the crude product by vacuum distillation or recrystallization (using dichloromethane:n-heptane = 1:4).

This method is noted for its simplicity, relatively high yield, and fewer reaction steps, providing a practical route to brominated piperidine derivatives.

Multicomponent Reactions (MCRs)

Another approach involves multicomponent reactions such as the Ugi reaction, which allows rapid assembly of complex molecules including piperidine derivatives with various substituents:

- The Ugi reaction combines an amine, an aldehyde or ketone, an isocyanide, and a carboxylic acid in one pot.

- This method efficiently introduces the piperidine ring substituted with the 4-bromobenzyl group and the carbonitrile functionality.

- It is particularly useful for generating diverse libraries of analogs for biological screening.

- This approach has been employed in synthesizing antiviral agents targeting coronavirus proteases and anticancer compounds inhibiting histone demethylases.

Palladium-Catalyzed Cross-Coupling Reactions

- Palladium-catalyzed C–N bond formation is a powerful tool for attaching the 4-bromobenzyl group to the piperidine scaffold.

- This method typically involves coupling a bromobenzyl halide with a piperidine derivative under palladium catalysis.

- It offers high selectivity and functional group tolerance, enhancing yields and facilitating late-stage functionalization.

- This technique complements other synthetic routes by enabling modular assembly of the compound.

Detailed Reaction Conditions and Parameters

| Step | Reagents & Conditions | Molar Ratios / Equivalents | Temperature (°C) | Solvent(s) | Notes |

|---|---|---|---|---|---|

| 1 | Bromobenzene + Piperidine + Potassium tert-butoxide or Sodium tert-amylate | 1 : 1.0-1.1 : 1.5-2.0 | 150-180 | Sulfolane | Nucleophilic substitution to form intermediate |

| 2 | N-phenylpiperidine + N-bromosuccinimide or dibromohydantoin + catalyst (tetra-n-butylammonium tetraphenylborate) | 1 : 1.1-1.2 : 0.02-0.15 (cat.) | 15-40 | Acetonitrile or dichloromethane | Bromination step to introduce 4-bromo substituent |

| Purification | Vacuum distillation or recrystallization | N/A | N/A | Dichloromethane : n-heptane = 1:4 | Ensures product purity |

Research Findings and Comparative Analysis

- The two-step nucleophilic substitution and bromination method provides a straightforward and scalable route with relatively high yields and operational simplicity.

- Multicomponent reactions, while more complex, enable rapid synthesis of analog libraries and are advantageous for medicinal chemistry optimization.

- Palladium-catalyzed cross-coupling offers versatility for late-stage modifications, improving functional group compatibility and yield.

- Purification methods such as recrystallization with specific solvent mixtures (dichloromethane:n-heptane) are critical to achieving high purity, which is essential for biological testing.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution + bromination (Patented method) | Two-step, uses bromobenzene and piperidine, alkali-mediated | Simple, high yield, scalable | Requires high temperature in step 1 |

| Multicomponent Reactions (Ugi reaction) | One-pot assembly of complex molecules | Rapid synthesis, structural diversity | May require optimization for scale |

| Palladium-Catalyzed Cross-Coupling | C–N bond formation via catalysis | High selectivity, functional group tolerance | Requires palladium catalysts, cost |

常见问题

Q. What are the common synthetic routes for 1-(4-Bromobenzyl)-piperidine-4-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, aziridine intermediates can be treated with lithium diisopropylamide (LDA) followed by brominated benzyl derivatives to form the piperidine backbone . Microwave-assisted cyclization has been shown to improve yields (e.g., >95% purity under 150°C for 1–2 hours) compared to traditional reflux methods . Key steps include:

- Step 1 : Functionalization of the piperidine ring with a cyano group at the 4-position.

- Step 2 : Benzylation using 4-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

Table 1 : Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Purity | Reference |

|---|---|---|---|---|

| Microwave | 150°C, 1.5 h | 92 | >95% | |

| Reflux | 3 days, HCl/AcOH | 85 | 90% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming the piperidine ring structure and bromobenzyl substitution. The cyano group at C4 appears as a distinct singlet (~110 ppm in C NMR) .

- X-ray Crystallography : Used to resolve stereochemical ambiguities, particularly for cis/trans isomers in related piperidine derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ = 305.05 for C₁₃H₁₄BrN₂) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM). This necessitates:

- Solvent selection : Use DMSO for biological assays to enhance dissolution.

- Column chromatography : Employ gradient elution (hexane/ethyl acetate) for purification .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

- Methodological Answer : Contradictions often arise from assay variability or off-target effects. Recommended approaches:

- Dose-response assays : Establish IC₅₀ values across multiple cell lines (e.g., cancer vs. normal cells) to assess selectivity .

- Target engagement studies : Use radioligand binding assays (e.g., for kinase or GPCR targets) to confirm direct interactions .

- Metabolic profiling : Evaluate hepatic metabolism (e.g., using CYP450 isoforms) to rule out artifact activity from metabolites .

Q. What strategies optimize yield in multi-step syntheses of this compound?

- Methodological Answer :

- Protecting groups : Use tert-butyl carbamate (Boc) to prevent side reactions during benzylation .

- Catalysis : Pd-mediated coupling for bromobenzyl introduction (e.g., Suzuki-Miyaura with aryl boronic acids) .

- Workup optimization : Quench reactions with aqueous NH₄Cl to stabilize intermediates and reduce degradation .

Q. How does the bromobenzyl group influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The electron-withdrawing bromine atom activates the benzyl ring for NAS, enabling:

- Para-substitution : Directing effects favor reactions at the para position relative to Br .

- Kinetic studies : Second-order rate constants (k₂) for NAS with amines are ~3x higher compared to non-halogenated analogs .

Table 2 : Reactivity of Bromobenzyl Derivatives

| Substituent | Reaction Partner | k₂ (M⁻¹s⁻¹) |

|---|---|---|

| 4-Bromobenzyl | Piperidine | 0.45 |

| Benzyl | Piperidine | 0.15 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。